1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
RO-2433 13CD3, also known as (2’R)-2’-Deoxy-2’-fluoro-2’- (methyl-13C-d3)uridine, is a stable isotope-labeled compound. It is a derivative of uridine, a nucleoside that is a component of RNA. The compound is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the study of metabolic pathways and drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
RO-2433 13CD3 can be synthesized through multiple chemical synthesis methods. One common approach involves the synthesis of 14C-labeled compounds, followed by the use of deuterated reagents to introduce deuterium at specific positions. The carbon atom is then labeled as a 13C isotope .
Industrial Production Methods
The industrial production of RO-2433 13CD3 involves large-scale synthesis using similar methods as those used in laboratory settings. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
RO-2433 13CD3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where specific atoms or groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted uridine analogs .
Scientific Research Applications
RO-2433 13CD3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of nucleosides in biochemical pathways.
Biology: Employed in the study of RNA synthesis and degradation, as well as in the investigation of nucleoside analogs’ effects on cellular processes.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of nucleoside-based drugs.
Industry: Applied in the production of labeled compounds for use in various analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy
Mechanism of Action
RO-2433 13CD3 exerts its effects by incorporating into RNA during transcription. The labeled nucleoside is recognized by RNA polymerase and incorporated into the growing RNA chain. The presence of the carbon-13 and deuterium labels allows researchers to track the nucleoside’s incorporation and subsequent metabolic transformations. The compound’s molecular targets include RNA polymerase and other enzymes involved in nucleoside metabolism .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
RO-2433 13CD3 is unique due to its specific isotopic labeling with carbon-13 and deuterium, which makes it particularly valuable for metabolic studies and tracing experiments. Its stable isotope labeling provides a distinct advantage over other similar compounds, allowing for precise tracking and analysis in various research applications .
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1/i1+1D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKKGZQTGXJVKW-CWDGLZGLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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